Octahydroaminoacridine succinate is a chemical compound that serves as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, making it significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its chemical formula is , with a molecular weight of approximately 320.38 g/mol. The compound is derived from octahydroaminoacridine, which is a tacrine analogue known for its cholinergic activity.
This compound is classified as a small molecule drug and is primarily studied for its pharmacological properties related to cognitive enhancement and neuroprotection. It has been investigated in various clinical trials, with one notable patent detailing its use in treating vascular dementia by mitigating pathological changes associated with the condition .
The synthesis of octahydroaminoacridine succinate typically involves the reaction of octahydroaminoacridine with succinic acid or its derivatives. Various methods have been explored to enhance the yield and purity of the compound:
The molecular structure of octahydroaminoacridine succinate consists of an octahydroacridine core attached to a succinate moiety. The structural representation can be described as follows:
Octahydroaminoacridine succinate undergoes various chemical reactions that are essential for its activity as a cholinesterase inhibitor:
The mechanism of action for octahydroaminoacridine succinate primarily involves:
Octahydroaminoacridine succinate exhibits several notable physical and chemical properties:
Octahydroaminoacridine succinate has several applications in scientific research and medicine:
Acridine derivatives emerged as pivotal AChE inhibitors following the serendipitous discovery of tacrine (tetrahydroaminoacridine) in the 1980s. Early research identified tacrine’s ability to cross the blood-brain barrier and inhibit AChE, leading to its 1993 approval as the first AD-specific drug. However, limitations included:
These shortcomings drove the development of second-generation acridines with enhanced safety and target engagement. Octahydroaminoacridine, featuring a fully saturated acridine core, was designed to mitigate hepatotoxicity while retaining AChE affinity. Its structural saturation reduces planar rigidity, diminishing intercalation with DNA and hepatic enzymes—key drivers of tacrine’s toxicity [6]. By 2017, octahydroaminoacridine demonstrated dose-dependent cognitive improvements in Phase II trials (see Table 1), positioning it as a clinically validated successor [1].
Table 1: Evolution of Key Acridine-Based Cholinesterase Inhibitors
Compound | Structural Features | AChE IC50 | Clinical Limitations |
---|---|---|---|
Tacrine | Planar tetrahydroacridine ring | 100–200 nM | Hepatotoxicity, frequent dosing |
Donepezil | Non-acridine piperidine design | 6.7 nM | Peripheral cholinergic effects |
Octahydroaminoacridine | Saturated bicyclic ring | ~50 nM* | Optimized via salt formation |
Octohydroaminoacridine free base; potency enhanced in succinate form [1] [6] [8].
The transformation from tacrine to octahydroaminoacridine represents a strategic shift in molecular design:
Core Saturation
Amino Positioning and Electronic Effects
The 9-amino group—critical for AChE binding via catalytic anionic site (CAS) interactions—is retained in both compounds. However, octahydroaminoacridine’s aliphatic ring shifts the amine’s pKa toward physiological neutrality, optimizing ionic bonding with AChE’s gorge residues [8]. Molecular modeling confirms stronger van der Waals contacts with peripheral anionic site (PAS) residues versus tacrine [6].
Multitarget Capacity
Unlike tacrine’s singular AChE focus, octahydroaminoacridine derivatives exhibit:
Succinate salt formation represents a critical pharmaceutical advancement for octahydroaminoacridine, addressing inherent limitations of the free base:
Solubility and Bioavailability Enhancement
Solid-State Stability and Crystallinity
Succinate salts confer superior physicochemical properties:
Table 2: Impact of Succinate Salt Formation on Key Pharmaceutical Properties
Property | Free Base | Succinate Salt | Pharmaceutical Advantage |
---|---|---|---|
Water Solubility | <0.1 mg/mL | >5 mg/mL | Enhanced oral absorption |
Melting Point | 98–101°C (decomp.) | 180–185°C | Stability during processing |
Hygroscopicity | High (>5% @ 75% RH) | Low (<1% @ 75% RH) | Shelf-life extension |
Crystallinity | Amorphous/weakly crystalline | Defined polymorphs | Batch consistency, purity control |
Data compiled from stability studies and patent characterizations [3] [5] [7].
Drug Product Performance
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7